2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of pyrazole, piperidine, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling with the naphthyridine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Conditions often involve anhydrous solvents and inert atmospheres.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions vary depending on the specific substitution reaction but often involve solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-quinoline
- **2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-isoquinoline
- **2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-pyridine
Uniqueness
Compared to similar compounds, 2-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of functional groups and ring structures. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H21N5O/c1-13-12-17(22-23(13)2)19(25)24-10-7-14(8-11-24)16-6-5-15-4-3-9-20-18(15)21-16/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
InChI Key |
XSJREUODXGEBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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